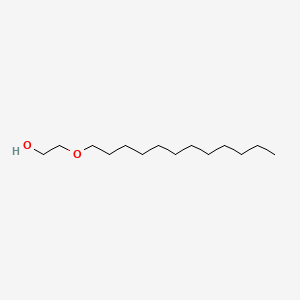

2-(ドデシルオキシ)エタノール

概要

説明

エチレングリコールモノドデシルエーテルは、様々な工業および研究用途で広く使用されている非イオン性界面活性剤です。 エチレングリコールモノドデシルエーテルは、優れた可溶化と乳化特性で知られており、乳化液の製剤、ナノ粒子合成、制御放出システムにおいて貴重な化合物です .

2. 製法

合成経路と反応条件: エチレングリコールモノドデシルエーテルは、エチレングリコールとドデシルアルコールを酸性または塩基性条件下で反応させることによって合成できます。 この反応は、通常、硫酸または水酸化ナトリウムなどの触媒を用いてエーテル化プロセスを促進します .

工業生産方法: 工業的には、エチレングリコールモノドデシルエーテルの生産は、触媒の存在下で、ドデシルアルコールにエチレンオキシドを連続的に添加することによって行われます。 この反応は、高温高圧下で行われ、高収率と高純度が得られます .

科学的研究の応用

Ethylene Glycol Monododecyl Ether has diverse applications in scientific research:

Chemistry: Used as a surfactant in the preparation of emulsions and dispersions.

Biology: Employed in the synthesis of nanoparticles for drug delivery systems.

Medicine: Utilized in controlled release formulations for pharmaceuticals.

生化学分析

Biochemical Properties

2-(Dodecyloxy)ethanol plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. This compound is known to interact with enzymes such as lipases and proteases, altering their activity and stability. The interactions between 2-(Dodecyloxy)ethanol and these biomolecules are primarily hydrophobic and van der Waals forces, which help in stabilizing enzyme-substrate complexes and enhancing reaction rates .

Cellular Effects

2-(Dodecyloxy)ethanol has been shown to influence various cellular processes. It affects cell membrane integrity and fluidity, leading to changes in cell signaling pathways and gene expression. In particular, 2-(Dodecyloxy)ethanol can disrupt lipid rafts in the cell membrane, affecting the localization and function of membrane-bound proteins. This disruption can lead to altered cellular metabolism and changes in the expression of genes involved in stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-(Dodecyloxy)ethanol involves its interaction with cell membranes and membrane-bound proteins. It can insert itself into the lipid bilayer, causing changes in membrane fluidity and permeability. This insertion can lead to the activation or inhibition of membrane-associated enzymes and receptors. Additionally, 2-(Dodecyloxy)ethanol can form complexes with proteins, altering their conformation and activity. These interactions can result in changes in cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dodecyloxy)ethanol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to 2-(Dodecyloxy)ethanol can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Dodecyloxy)ethanol in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic effects, such as liver and kidney damage, have been observed at high doses. Additionally, threshold effects have been noted, where a certain concentration of 2-(Dodecyloxy)ethanol is required to elicit a measurable biological response .

Metabolic Pathways

2-(Dodecyloxy)ethanol is involved in various metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Dodecyloxy)ethanol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its hydrophobic nature, which allows it to partition into lipid-rich regions of the cell .

Subcellular Localization

2-(Dodecyloxy)ethanol is primarily localized in the cell membrane and lipid-rich organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are influenced by its subcellular localization, as it can interact with membrane-bound proteins and enzymes. Post-translational modifications and targeting signals can also direct 2-(Dodecyloxy)ethanol to specific subcellular compartments, affecting its biochemical activity .

準備方法

Synthetic Routes and Reaction Conditions: Ethylene Glycol Monododecyl Ether can be synthesized through the reaction of ethylene glycol with dodecyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of Ethylene Glycol Monododecyl Ether involves the continuous addition of ethylene oxide to dodecyl alcohol in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

化学反応の分析

反応の種類: エチレングリコールモノドデシルエーテルは、以下を含む様々な化学反応を起こします。

酸化: 対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応によってアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: ドデカン酸またはドデカナールの生成。

還元: ドデカノールの生成。

4. 科学研究への応用

エチレングリコールモノドデシルエーテルは、科学研究において様々な用途があります。

化学: 乳化液や分散液の調製における界面活性剤として使用されます。

生物学: 薬物送達システムのナノ粒子の合成に使用されます。

医学: 医薬品のための制御放出製剤に使用されます。

作用機序

エチレングリコールモノドデシルエーテルの作用機序は、非混和性物質間の界面張力を低下させる能力に関係しています。この特性は、乳化液の形成と安定化を促進します。 エチレングリコールモノドデシルエーテルは、親水性のエチレングリコール鎖と疎水性のドデシル基を有する両親媒性であり、水相と有機相の両方に相互作用することができます .

類似化合物:

- エチレングリコールモノメチルエーテル

- エチレングリコールモノエチルエーテル

- エチレングリコールモノブチルエーテル

- エチレングリコールモノフェニルエーテル

- プロピレングリコールメチルエーテル

比較: エチレングリコールモノドデシルエーテルは、その疎水性鎖がより長いため、鎖長の短いグリコールエーテルと比較して、乳化と可溶化の特性が向上しています。 これは、安定した乳化液や分散液が必要な用途において特に効果的です .

類似化合物との比較

- Ethylene Glycol Monomethyl Ether

- Ethylene Glycol Monoethyl Ether

- Ethylene Glycol Monobutyl Ether

- Ethylene Glycol Monophenyl Ether

- Propylene Glycol Methyl Ether

Comparison: Ethylene Glycol Monododecyl Ether is unique due to its longer hydrophobic chain, which enhances its emulsifying and solubilizing properties compared to shorter-chain glycol ethers. This makes it particularly effective in applications requiring stable emulsions and dispersions .

特性

IUPAC Name |

2-dodecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNALCNOMXIBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-92-0 | |

| Record name | Polyethylene glycol lauryl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044676 | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4536-30-5 | |

| Record name | Ethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dodecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89TKQ5R54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Dodecyloxy)ethanol work to prevent pine wilt disease?

A1: 2-(Dodecyloxy)ethanol acts as an aggregation pheromone, primarily for the longhorn beetle species Monochamus alternatus and Monochamus saltuarius [, ]. These beetles are known vectors of the pinewood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. By using 2-(Dodecyloxy)ethanol in traps, researchers and forest managers can attract and capture these beetles, disrupting their life cycle and limiting the spread of the nematode to healthy pine trees [].

Q2: What is the chemical structure of 2-(Dodecyloxy)ethanol?

A2: 2-(Dodecyloxy)ethanol is a hydroxyether with a 12-carbon alkyl chain attached to the ether oxygen.

Q3: Can 2-(Dodecyloxy)ethanol be used alone for beetle attraction, or are other compounds needed?

A3: Research suggests that 2-(Dodecyloxy)ethanol is most effective when combined with other semiochemicals []. For example, a mixture of 2-(Dodecyloxy)ethanol, α-pinene, and ethanol showed significant attraction for Monochamus alternatus and Monochamus saltuarius []. This suggests that these beetle species rely on a complex blend of volatile compounds for communication and mate attraction.

Q4: Are there any known structural analogs of 2-(Dodecyloxy)ethanol, and do they exhibit similar activity?

A4: Researchers have investigated the activity of C10 and C12 analogs of 2-(Dodecyloxy)ethanol, namely 2-(decyloxy)ethanol and 2-(dodecyloxy)ethanol []. While these analogs showed some attraction for Monochamus saltuarius in combination with other semiochemicals, their effectiveness was lower compared to 2-(undecyloxy)ethanol (monochamol) []. This suggests that the chain length of the alkyl group plays a crucial role in the pheromone activity and specificity for different Monochamus species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)

![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)

![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)